1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
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Overview
Description
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate epoxide to form the intermediate, which is then further reacted with a phenylpropanone derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted piperazines .
Scientific Research Applications
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated through the piperazine ring, which is a common pharmacophore in many bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with similar pharmacological properties.
4-(4-Chlorophenyl)piperazine: Another derivative with comparable biological activity.
N-{(2Z)-4-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide: A compound with a similar piperazine structure but different functional groups.
Uniqueness
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and propoxy groups, which confer distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBMYDTJGWTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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